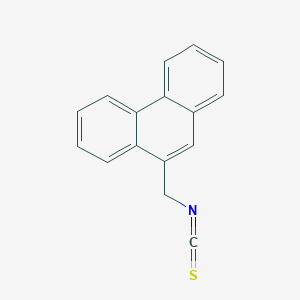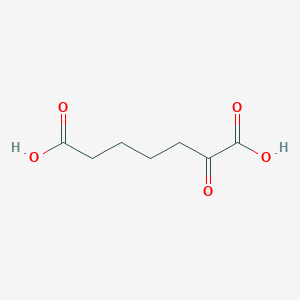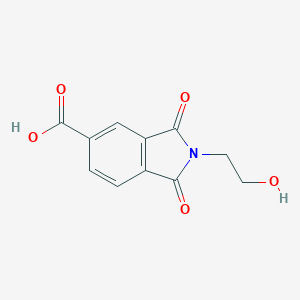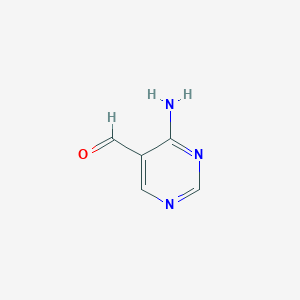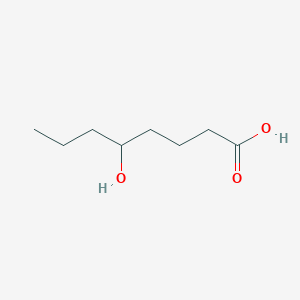![molecular formula C12H26O3 B100552 1-[2-(2-Ethoxyethoxy)ethoxy]hexane CAS No. 15523-43-0](/img/structure/B100552.png)
1-[2-(2-Ethoxyethoxy)ethoxy]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Ethoxyethoxy)ethoxy]hexane, also known as "Triglyme," is a colorless and odorless liquid that belongs to the family of glycol ethers. It is a versatile solvent widely used in various scientific research applications, including organic synthesis, electrochemistry, and polymer chemistry.
Mécanisme D'action
Triglyme is a polar solvent with a high dielectric constant, which makes it an excellent solvent for polar solutes. It has a low boiling point and a low viscosity, which allows it to dissolve a wide range of solutes quickly. Triglyme can also form hydrogen bonds with the solutes, which enhances its solubility.
Biochemical and Physiological Effects:
Triglyme is not commonly used in biochemical and physiological studies due to its potential toxicity. However, some studies have shown that exposure to Triglyme can cause skin irritation, eye irritation, and respiratory problems. Therefore, it is essential to handle Triglyme with care and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
Triglyme has several advantages for lab experiments, including its high purity, low viscosity, and high solubility for polar solutes. It is also a non-flammable and non-corrosive solvent, making it safe to handle. However, Triglyme has some limitations, including its potential toxicity and its limited solubility for non-polar solutes.
Orientations Futures
There are several future directions for Triglyme research, including its use as a solvent for the preparation of advanced materials, such as metal-organic frameworks and nanomaterials. Triglyme can also be used as a solvent for the preparation of high-performance electrolytes for energy storage devices, such as batteries and supercapacitors. Additionally, Triglyme can be used as a solvent for the preparation of biomaterials, such as hydrogels and nanoparticles, for drug delivery applications.
Conclusion:
In conclusion, Triglyme is a versatile solvent widely used in various scientific research applications, including organic synthesis, electrochemistry, and polymer chemistry. Its high solubility for polar solutes, low viscosity, and high purity make it an excellent solvent for lab experiments. However, its potential toxicity and limited solubility for non-polar solutes should be taken into consideration while handling Triglyme. The future directions for Triglyme research include its use in the preparation of advanced materials, high-performance electrolytes, and biomaterials for drug delivery applications.
Méthodes De Synthèse
Triglyme can be synthesized by the reaction of 1,2-dibromoethane with sodium ethoxide, followed by the reaction with sodium hydride and 1-bromohexane. This method yields a high purity product with a yield of up to 80%.
Applications De Recherche Scientifique
Triglyme has a wide range of scientific research applications, including organic synthesis, electrochemistry, and polymer chemistry. It is an excellent solvent for the synthesis of various organic compounds, including esters, ethers, and alcohols. It is also used as a solvent for electrochemical studies, such as cyclic voltammetry, and as a solvent for the preparation of polymer electrolytes.
Propriétés
| 15523-43-0 | |
Formule moléculaire |
C12H26O3 |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
1-[2-(2-ethoxyethoxy)ethoxy]hexane |
InChI |
InChI=1S/C12H26O3/c1-3-5-6-7-8-14-11-12-15-10-9-13-4-2/h3-12H2,1-2H3 |
Clé InChI |
HQUNMWUTHYTUPO-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOCCOCC |
SMILES canonique |
CCCCCCOCCOCCOCC |
| 15523-43-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



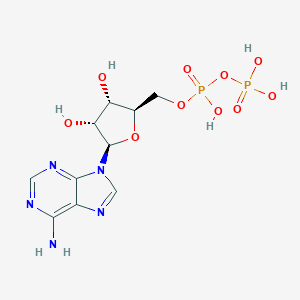
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
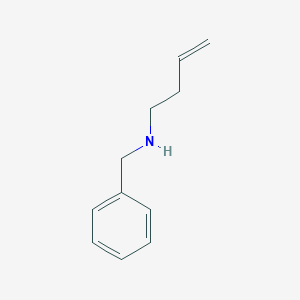
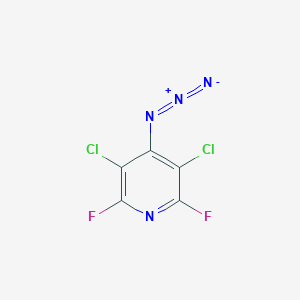
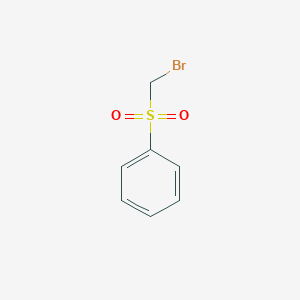
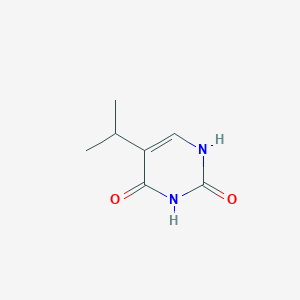
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
